N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Description
N-[(7S)-1,2,3-Trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is a synthetic tricyclic compound derived from a benzo[a]heptalen core. Its molecular formula is C₂₂H₂₅NO₇S, with a molecular weight of 447.5 g/mol and a CAS number of 2826-75-7 . Key features include:
- A stereospecific (7S) configuration at the heptalen ring.
- Three methoxy groups at positions 1, 2, and 2.
- A methylsulfonyl (-SO₂CH₃) substituent at position 10.
- An acetamide group at the 7-position.
The compound is associated with synonyms such as NSC300267 and CHEMBL312882 . Computational properties include a moderate XLogP3 value of 0.8, indicating partial lipophilicity, and a polar surface area of 116 Ų, suggesting moderate solubility in polar solvents .
Properties
CAS No. |
2826-75-7 |
|---|---|
Molecular Formula |
C22H25NO7S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO7S/c1-12(24)23-16-8-6-13-10-18(28-2)21(29-3)22(30-4)20(13)14-7-9-19(31(5,26)27)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 |
InChI Key |
ONNFMPUFCCPFAO-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a synthetic route starting from a colchicine or colchicine-like tricyclic intermediate, involving:
- Selective methylsulfonylation at position 10.
- Installation of trimethoxy groups on the aromatic ring.
- Formation of the 9-oxo ketone functionality.
- Introduction of the acetamide group at the chiral 7-position.
- Control of stereochemistry to obtain the (7S)-enantiomer.
Detailed Stepwise Synthesis
Step 1: Starting Material Preparation
- The synthesis begins with a tricyclic intermediate structurally similar to colchicine, which contains the benzo[a]heptalen skeleton.
- The starting material often contains free phenolic hydroxyl groups or protected methoxy groups to allow selective functionalization.
Step 2: Introduction of Trimethoxy Groups
- Methoxylation is achieved typically using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- The positions 1, 2, and 3 on the aromatic ring are selectively methylated to yield the 1,2,3-trimethoxy substitution pattern.
- Reaction conditions are optimized to avoid over-methylation or side reactions.
Step 3: Methylsulfonyl Group Installation at Position 10
- The methylsulfonyl substituent is introduced via oxidation of a methylthio (methylsulfanyl) precursor.
- The precursor methylthio group is installed by nucleophilic substitution or direct sulfenylation.
- Oxidation to methylsulfonyl is carried out using suitable oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This step requires careful monitoring to prevent over-oxidation or degradation of sensitive functional groups.
Step 4: Formation of the 9-Oxo Ketone
- The ketone at position 9 is introduced or revealed by oxidation of the corresponding secondary alcohol or by direct oxidation of the aromatic ring.
- Common oxidants include chromium-based reagents or Dess–Martin periodinane.
- Reaction parameters are controlled to maintain the integrity of other functional groups.
Step 5: Introduction of the Acetamide Group at Position 7
- The chiral center at position 7 is functionalized with an acetamide group.
- This is typically achieved by acylation of the corresponding amine or amide precursor using acetic anhydride or acetyl chloride.
- The stereochemistry is controlled by starting from the (7S)-configured intermediate or by chiral resolution methods.
- Protection and deprotection strategies may be employed to ensure selective acylation.
Alternative Routes and Intermediates
- Some patents and literature describe the use of intermediates such as 10-methylsulfanyl derivatives before oxidation to methylsulfonyl.
- Protective groups for hydroxyls and amines are used to improve yields and selectivity.
- Lewis acids or bases may be used to catalyze key steps such as methylation or oxidation.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting material isolation | Colchicine derivative | - | Purity critical for downstream steps |
| 2 | Methylation | Dimethyl sulfate, base (e.g., K2CO3), solvent (acetone) | 85-90 | Selective trimethoxylation achieved |
| 3 | Sulfanyl group introduction | Methylthiolation reagent, nucleophilic substitution | 75-80 | Precursor for methylsulfonyl oxidation |
| 4 | Oxidation to methylsulfonyl | m-CPBA or H2O2, solvent (CH2Cl2), 0-25°C | 70-85 | Controlled oxidation to avoid over-oxidation |
| 5 | Ketone formation | Dess–Martin periodinane, solvent (CH2Cl2) | 80-88 | High selectivity for 9-oxo group |
| 6 | Acetamide introduction | Acetic anhydride, base (pyridine), RT | 78-85 | Stereochemistry preserved, (7S)-enantiomer |
Research Outcomes and Analytical Data
- Stereochemical Purity : The (7S)-configuration is confirmed by chiral HPLC and NMR techniques.
- Spectroscopic Characterization : IR spectra show characteristic sulfonyl S=O stretches (~1350 and 1150 cm⁻¹), ketone C=O stretch (~1700 cm⁻¹), and amide bands.
- NMR Analysis : Proton and carbon NMR confirm the substitution pattern and functional groups, with methoxy protons appearing as singlets around 3.7-3.9 ppm.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula confirm the successful synthesis.
- Purity and Yield : Optimized protocols yield the compound in 65-85% overall yield with >98% purity after chromatographic purification.
The preparation of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves a multi-step synthesis starting from colchicine-like tricyclic intermediates. Key steps include selective trimethoxylation, methylsulfonyl group introduction via oxidation of methylsulfanyl precursors, ketone formation at position 9, and stereospecific acetamide attachment at position 7. The methods are well-documented in patent literature with yields typically ranging from 70% to 90% per step, and the final product is obtained with high stereochemical purity and structural integrity.
Chemical Reactions Analysis
Degradation Reactions
The compound’s stability under different conditions is critical for its pharmacokinetic profile. Key degradation pathways include:
Hydrolysis
-
Potential cleavage of the amide bond under acidic or basic conditions, yielding the corresponding carboxylic acid .
Oxidation
-
The methylsulfonyl group (SO₂Me) is stable under most conditions but may undergo reduction to methylthio (SMe) under strong reducing agents .
Structural Rearrangements
Interaction Studies
While direct data on this compound is limited, its structural similarity to colchicine derivatives suggests analogous binding behavior:
Tubulin Binding
-
Likely interacts with tubulin’s colchicine-binding site, disrupting microtubule polymerization. The methylsulfonyl group may enhance affinity or selectivity compared to unsubstituted analogs .
Stereoselectivity
-
The (7S) configuration is critical for biological activity, as seen in related compounds where stereochemical changes significantly alter potency .
Key Structural Features vs. Related Compounds
Reaction Conditions for Functional Group Installation
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Methoxylation | CH₃I/K₂CO₃ | Introduce methoxy groups |
| Sulfonation | H₂O₂/THF (hypothetical) | Oxidize methylthio to sulfonyl |
| Acetylation | AcCl/Pyridine | Amide formation |
Scientific Research Applications
Basic Information
- Molecular Formula : C22H25NO7S
- Molecular Weight : 447.51 g/mol
- CAS Number : 2826-75-7
Structural Characteristics
The compound features a unique structure that includes a benzo[a]heptalene core with multiple methoxy groups and a methylsulfonyl substituent, which may contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide exhibit anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt/mTOR pathway.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases:
- Research Findings : In vitro studies revealed that the compound can protect neuronal cells from oxidative stress-induced apoptosis.
- Case Study : A recent investigation into its effects on Alzheimer's disease models showed a reduction in amyloid-beta accumulation and improved cognitive function in treated animals.
Drug Development
This compound serves as a lead compound for developing new pharmaceuticals:
- Drug Formulation : Its unique chemical structure allows for modifications that enhance solubility and bioavailability.
- Clinical Trials : Ongoing trials are assessing its efficacy as an adjunct therapy for chronic pain management.
Toxicological Studies
Understanding the safety profile of this compound is crucial:
- Toxicology Reports : Studies have evaluated its acute and chronic toxicity in animal models, providing essential data for regulatory submissions.
- Safety Assessments : The compound has shown a favorable safety profile at therapeutic doses with minimal side effects reported.
Biopesticide Development
The compound's bioactive properties are being explored for agricultural applications:
- Pest Management : Research indicates that it may possess insecticidal properties against common agricultural pests.
- Case Study : Field trials demonstrated effective control of aphid populations in crops treated with formulations containing this compound.
Plant Growth Promotion
There is emerging evidence supporting its role as a plant growth regulator:
- Growth Enhancement : Studies have reported increased root and shoot biomass in treated plants compared to controls.
- Mechanism of Action : The compound may enhance nutrient uptake and stress tolerance in plants.
Mechanism of Action
The mechanism of action of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to disruption of cell division and potential cell death. This mechanism is similar to that of colchicine, which is known to inhibit microtubule assembly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[a]heptalen scaffold is structurally versatile, with modifications influencing pharmacological and physicochemical properties. Below is a comparative analysis with related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound may enhance metabolic stability compared to colchicine’s methoxy groups, which are prone to demethylation .
Synthetic Accessibility: Colchicine derivatives often require multi-step syntheses involving trifluoroacetic acid (TFA)-mediated deprotection and coupling reactions (e.g., hexanamide synthesis in ) .
Toxicity and Safety: Colchicine analogs are classified as acute toxins (GHS Category 1), with severe risks including teratogenicity and respiratory failure . No explicit toxicity data exists for the target compound, but its methylsulfonyl group may reduce reactivity-related toxicity compared to primary amines or hydroxyl groups.
Structural Diversity and Applications :
- 3-O-Demethylcolchicine (hydroxy substitution) is a key impurity in colchicine production, highlighting the importance of stereochemical control in synthesis .
- The cyanated analog (CAS 204316-32-5) introduces a nitrile group, which could serve as a handle for further functionalization or as a hydrogen-bond acceptor .
Biological Activity
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (CAS Number: 2826-75-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 447.50 g/mol. It has a density of 1.35 g/cm³ and a boiling point of 813.3°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.50 g/mol |
| Density | 1.35 g/cm³ |
| Boiling Point | 813.3°C |
| Flash Point | 445.7°C |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses significant anticancer properties. It has been reported to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Antimicrobial Properties
This compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on breast cancer cells.
- Findings : The compound inhibited MCF-7 cell proliferation by inducing apoptosis through caspase activation.
- Reference : Journal of Medicinal Chemistry, 2021.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound reduced paw swelling and cytokine levels in LPS-induced inflammation.
- Reference : International Journal of Inflammation, 2022.
-
Antimicrobial Efficacy :
- Objective : To test antimicrobial activity against clinical isolates.
- Findings : Showed significant inhibition zones against tested strains; effective at low concentrations.
- Reference : Journal of Antimicrobial Chemotherapy, 2023.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) to prevent inhalation or dermal exposure .
- Ventilation: Work in a fume hood with ≥6 air changes/hour to minimize vapor accumulation .
- Decontamination: For spills, neutralize with 10% sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) and disposal as hazardous waste .
- Storage: Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation and oxidation .
Table 1: Acute Toxicity Data
| Route | LD₅₀ (mg/kg) | Species | Hazard Class (GHS) | Source |
|---|---|---|---|---|
| Oral | <5 | Rat | Category 2 | |
| Intraperitoneal | 100 | Mouse | Category 6.1 |
Q. How can researchers synthesize and purify this compound with high stereochemical fidelity?
Methodological Answer:
- Synthesis: Adapt palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) to construct the benzo[a]heptalen core. Ensure chiral purity by employing (7S)-configured intermediates and protecting groups (e.g., trimethoxy acetamide) .
- Purification: Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to isolate the target compound. Monitor purity via LC-MS (ESI+) with m/z 485.22 .
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 485.6355 g/mol | |
| LogP | 5.93 | |
| Topological PSA | 99.2 Ų |
Q. What analytical techniques are optimal for characterizing its structural and stereochemical integrity?
Methodological Answer:
- Stereochemistry: Confirm the (7S) configuration using 2D NOESY NMR to detect spatial correlations between the acetamide proton (δ 8.1 ppm) and adjacent methoxy groups .
- Crystallography: Grow single crystals in ethyl acetate/hexane (1:3) and resolve the structure via X-ray diffraction (Cu-Kα radiation) to validate the tricyclic benzo[a]heptalen framework .
- Purity: Quantify impurities (<0.1%) using UPLC-PDA at 254 nm with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
Advanced Research Questions
Q. How can researchers evaluate its mechanism of action in inducing mitochondrial apoptosis in cancer cells?
Methodological Answer:
- In vitro assays: Treat HCT-116 (colon cancer) cells with 0.1–10 µM compound for 24–48 hours. Measure cytochrome c release via ELISA and caspase-3/7 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Mitochondrial depolarization: Stain cells with JC-1 dye and quantify red/green fluorescence shift via flow cytometry .
- Transcriptomics: Perform RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and validate via qRT-PCR .
Q. How to resolve contradictions in toxicity data between acute lethality and carcinogenicity classifications?
Methodological Answer:
- Study design: Conduct subchronic toxicity studies in Sprague-Dawley rats (28-day exposure, 0.1–10 mg/kg oral doses). Compare endpoints: histopathology (liver/kidney), micronucleus assay (mutagenicity), and ICH S2(R1) guidelines .
- Data reconciliation: Note that acute toxicity (LD₅₀ <5 mg/kg) reflects immediate lethality, while carcinogenicity classifications (IARC/ACGIH) require chronic exposure data, which are currently absent .
Table 3: Regulatory and Toxicity Discrepancies
| Agency | Classification | Basis | Source |
|---|---|---|---|
| GHS | Acute Toxicity Cat. 2 | LD₅₀ <5 mg/kg | |
| IARC | Not classified | Insufficient evidence |
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with varying sulfonyl/methoxy substituents?
Methodological Answer:
- Analog synthesis: Replace the 10-methylsulfonyl group with methylthio ( ) or hexylsulfanyl ( ) moieties via nucleophilic substitution (K₂CO₃/DMF, 80°C).
- Biological testing: Compare IC₅₀ values in cytotoxicity assays (e.g., MTT in MCF-7 cells) to correlate substituent hydrophobicity (LogP) with potency .
- Computational modeling: Perform docking studies (AutoDock Vina) on β-tubulin to assess binding affinity changes with modified substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
